(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

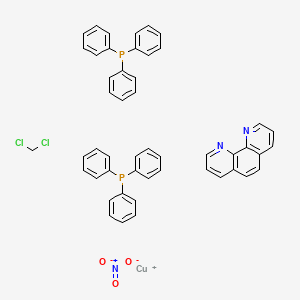

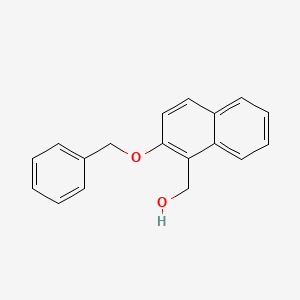

“(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct” is a copper catalyst with a linear formula of [Cu (C12H8N2) [P (C6H5)3]2]NO3 · 1/2CH2Cl2 . It is a solid substance with an assay of 95% .

Molecular Structure Analysis

The molecular structure of this compound consists of a copper (I) ion coordinated with two triphenylphosphine ligands and one 1,10-phenanthroline ligand. The copper (I) ion is also associated with a nitrate ion and a dichloromethane molecule .Chemical Reactions Analysis

This compound is used as a catalyst in several reactions. It has been reported to catalyze the high-yield synthesis of 2-arylbenzo[b]furans via the coupling of o-iodophenols and aryl acetylenes . It is also used in the high-yield synthesis of vinyl sulfides .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 202-204 °C . Its exact physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Supramolecular Architectures and Coordination Polymers

The compound has been instrumental in forming supramolecular architectures and coordination polymers. For instance, phosphorylated 1,10-phenanthrolines, when reacted with hydrated copper(II) nitrate, lead to the formation of diverse supramolecular structures. These include one-dimensional coordination polymers where the copper atom is coordinated to a single phenanthroline ligand, completed by oxygen atoms of nitrate anions and the oxygen atom of the phosphoryl group from neighboring phenanthroline ligands. Such structures underscore the compound's role in developing novel supramolecular arrangements and coordination polymers with potential applications in materials science and catalysis (Mitrofanov et al., 2016).

Luminescent Properties and Photophysics

The compound exhibits significant potential in the realm of luminescent materials and photophysics. A copper(I) complex derived from the compound, featuring (4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline ligands, demonstrated a high luminescence quantum yield in dichloromethane. This highlights the compound's relevance in developing new luminescent materials with applications ranging from sensing to light-emitting devices (Nishikawa et al., 2015).

Nonlinear Optical Properties

In the field of nonlinear optics, a coordination compound incorporating the structure of interest, when embedded in poly(methyl methacrylate), exhibited superior nonlinear optical properties in the near-infrared spectral region. This includes fast response times and high third-order nonlinear optical susceptibility, indicating the compound's potential in applications like photonic devices and multi-photon absorption technologies (Kiran et al., 2010).

Copper Insertion Avoidance in Porphyrin Synthesis

The compound has been shown to be effective in Cu-catalyzed [1,3] azide-alkyne dipolar cycloaddition reactions involving porphyrins, where it avoids unwanted copper insertion into the macrocyclic core of porphyrins. This makes it a valuable catalyst in synthesizing 1,4-disubstituted 1,2,3-triazoles from a range of porphyrins without affecting the integrity of the porphyrin core, crucial for applications in materials science and organic synthesis (Chrominski et al., 2014).

Cooperative Effects in Copper(I) Complexes

Research into the compound's derivatives has shed light on the cooperative effects in copper(I) complexes with phenanthroline ligands. This includes the investigation of formation constants of mono- and bischelate complexes, providing insights into the electronic and steric factors influencing complex stability and formation. Such studies are foundational for understanding and designing copper(I) complexes with tailored properties for catalysis and materials science (Meyer et al., 1999).

Mécanisme D'action

Target of Action

The primary target of this compound is the copper ion . The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions .

Mode of Action

The compound’s mode of action involves the coordination of the copper ion . It influences the copper ion’s electronic and steric properties to promote specific chemical transformations . The bidentate ligand structure of the compound allows it to chelate with the copper ion, stabilizing the complex and influencing its reactivity .

Biochemical Pathways

The compound facilitates the formation of copper complexes, which can be utilized in various catalytic reactions . The specific biochemical pathways affected by these reactions would depend on the nature of the reactions catalyzed by the copper complexes.

Result of Action

The compound’s role in facilitating copper-catalyzed reactions may be useful in the exploration of new synthesis routes and the advancement of chemical research . For example, it has been used in the high yield synthesis of 2-arylbenzo[b]furans via the copper(I) catalyzed coupling of o-iodophenols and aryl acetylenes .

Analyse Biochimique

Biochemical Properties

(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions. It facilitates the formation of copper complexes, which can be utilized in various catalytic reactions. The bidentate ligand structure of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, allows it to chelate with the copper ion, stabilizing the complex and influencing its reactivity . This complexation can lead to enhanced catalytic activity in a range of organic transformations, including cross-coupling reactions and C-H activation .

Cellular Effects

The effects of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with copper ions may affect the regulation of metal ion homeostasis within cells, potentially impacting cellular processes such as oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, exerts its effects through binding interactions with biomolecules. The bidentate ligand structure allows it to chelate with copper ions, stabilizing the complex and influencing its reactivity. This complexation can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with copper ions influences its participation in redox reactions and other metabolic processes . This interaction can lead to changes in the levels of specific metabolites and alterations in metabolic pathways .

Transport and Distribution

The transport and distribution of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s bidentate ligand structure allows it to chelate with copper ions, facilitating its transport across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, exhibits specific subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization can influence the compound’s activity and function, affecting processes such as enzyme regulation and gene expression .

Propriétés

IUPAC Name |

copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h2*1-15H;1-8H;1H2;;/q;;;;+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYGTLXCRLUAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H40Cl2CuN3O3P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)